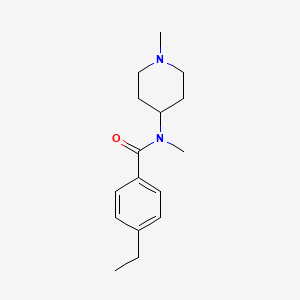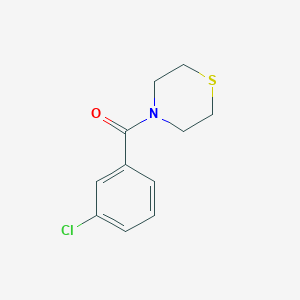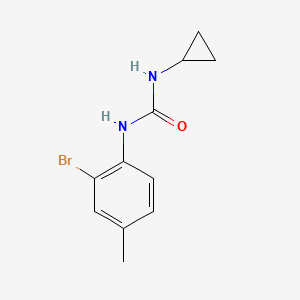![molecular formula C12H14ClNO B7513171 N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7513171.png)
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the central nervous system. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications, particularly in the treatment of addiction and epilepsy.
Mecanismo De Acción
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety disorders.
Biochemical and Physiological Effects:
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. It increases the levels of GABA in the brain, which can have a calming effect and reduce anxiety. It has also been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation. Additionally, N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to have anticonvulsant properties, making it a potential treatment option for individuals with epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it a valuable tool for studying the role of GABA in the brain. Additionally, N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to be effective in animal models of addiction and epilepsy, making it a useful tool for studying these conditions. However, N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has some limitations for use in lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, it is a potent inhibitor of GABA aminotransferase, which can have unintended effects on other neurotransmitters in the brain.
Direcciones Futuras
There are a number of potential future directions for research on N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide. One area of interest is in the development of new treatments for addiction. N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has shown promise in reducing drug-seeking behavior in animal models, and further research may lead to the development of new medications for the treatment of addiction. Additionally, N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide may have potential applications in the treatment of other neurological conditions, such as anxiety disorders and depression. Further research is needed to fully understand the potential therapeutic applications of N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide.
Métodos De Síntesis
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of a cyclopropanation reaction, followed by amination and chlorination steps. The final product is purified through a series of chromatographic techniques.
Aplicaciones Científicas De Investigación
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of addiction. Studies have shown that N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide can reduce drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and nicotine. This suggests that N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide may be a viable treatment option for individuals struggling with addiction.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-14(12(15)10-5-6-10)8-9-3-2-4-11(13)7-9/h2-4,7,10H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVMOVFQJMKMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

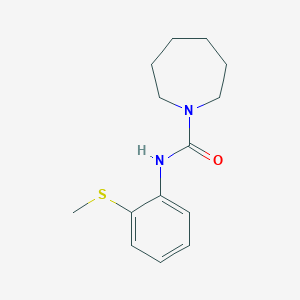
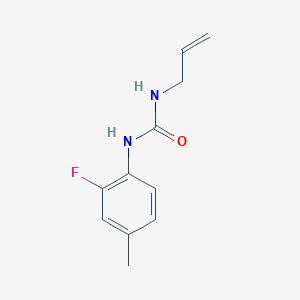
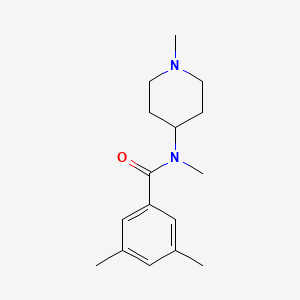
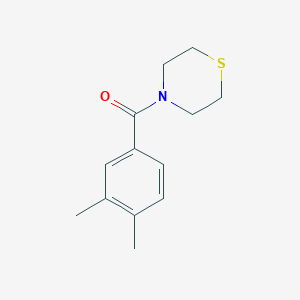
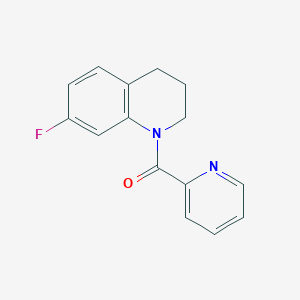
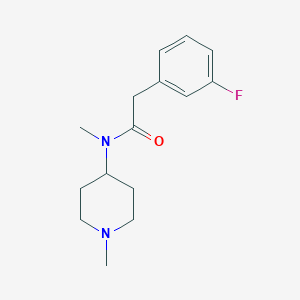
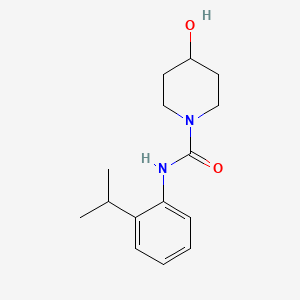
![N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7513146.png)
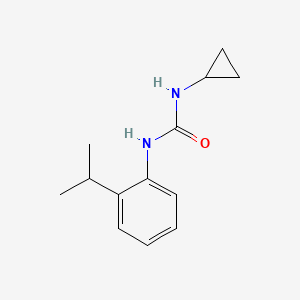
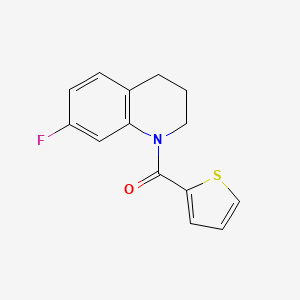
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7513160.png)
